N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN3OS/c25-19-10-4-1-8-16(19)24-28-22(14-30-24)17-9-3-6-12-21(17)27-23(29)18-13-26-20-11-5-2-7-15(18)20/h1-14,26H,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVOQMWMLLYZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide is a complex molecule that likely interacts with multiple targetsMolecules containing a thiazole ring, such as this compound, can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems. Similarly, indole derivatives have been found to bind with high affinity to multiple receptors.

Mode of Action

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place. The indole nucleus is also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization.

Biochemical Pathways

Molecules containing a thiazole ring can unpredictably reset physiological systems when they enter, potentially activating or stopping biochemical pathways. Similarly, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring, which indicates more negatively charged nitrogen than carbon and sulfur atoms, could play a significant role in drug–target protein interaction.

Result of Action

Given the biological activities associated with thiazole and indole derivatives, it can be inferred that this compound could potentially exhibit a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The thiazole moiety, combined with indole and phenyl groups, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

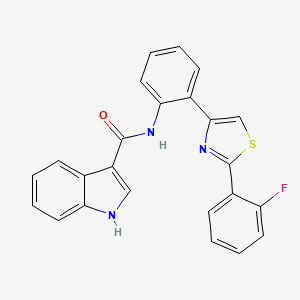

The compound's chemical structure can be represented as follows:

This structure includes:

- A thiazole ring, known for its role in various pharmacological activities.

- An indole moiety that contributes to its potential anticancer properties.

- A fluorophenyl group which may enhance biological activity through electronic effects.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in relation to its anticancer properties. The following sections summarize key findings from various studies.

Antitumor Activity

Research indicates that compounds containing thiazole and indole structures exhibit significant antitumor activity. For instance, a study reported that similar thiazole derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.61 to 1.98 µg/mL against various cancer cell lines .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat (B-cell) |

| Compound 10 | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Bcl-2 : This protein is crucial for regulating apoptosis; compounds that inhibit Bcl-2 can promote cancer cell death .

- Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts predominantly through hydrophobic contacts, which may enhance binding affinity to target proteins .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Study on Indole Derivatives : A related indole derivative demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 of approximately 49.85 μM, indicating a potential therapeutic role in treating lung cancer .

- Thiazole-based Agents : Thiazole derivatives have shown promising results in preclinical trials, with some compounds exhibiting potent antiproliferative effects across multiple cancer cell lines .

Comparison with Similar Compounds

Key Similar Compounds:

VU6004256 (4,6-difluoro-N-(1S,2S)-2-hydroxycyclohexyl-1-((6-(1-methyl-1H-pyrazol-4-yl)pyridine-3-yl)methyl)-1H-indole-3-carboxamide) :

- Shared Features : Indole-3-carboxamide backbone.

- Differences : VU6004256 includes a hydroxycyclohexyl group and a pyridinylmethyl substituent, whereas the target compound features a thiazole-linked fluorophenyl group.

- Implications : The thiazole in the target compound may enhance π-π stacking interactions compared to VU6004256’s pyridine ring.

Compounds 10d–10f (Ethyl 2-(4-((2-(4-(3-(substituted phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate derivatives) :

- Shared Features : Thiazole core and fluorinated/chlorinated aryl substituents.

- Differences : Compounds 10d–10f incorporate urea and piperazine groups, unlike the indole-carboxamide in the target compound.

- Implications : The urea moiety in 10d–10f may confer hydrogen-bonding capabilities absent in the target molecule.

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] : Shared Features: Fluorinated aryl substituents and heterocyclic cores (thiazole vs. triazole). Differences: The triazole-thione tautomerism in [7–9] contrasts with the rigid thiazole-indole system of the target compound.

Spectroscopic and Physicochemical Properties

*Inferred from analogous carboxamide and thiazole systems in –3.

Preparation Methods

Thiazole Core Synthesis via Hantzsch Cyclization

The 2-(2-fluorophenyl)thiazole fragment is synthesized through a Hantzsch thiazole reaction. A thiourea derivative (prepared from 2-fluorobenzamide and ammonium thiocyanate) reacts with 2-bromo-1-(2-fluorophenyl)ethan-1-one in ethanol under reflux (Scheme 1).

Reaction Conditions

Suzuki Coupling for Biphenyl Formation

The thiazole intermediate is coupled with 2-aminophenylboronic acid via Suzuki-Miyaura cross-coupling to install the central phenyl ring (Table 1).

Table 1: Optimization of Suzuki Coupling Parameters

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | DME/H2O | 80 | 62 |

| PdCl2(dppf) | Cs2CO3 | Toluene | 100 | 71 |

| Pd(OAc)2/XPhos | NaHCO3 | DMF/H2O | 90 | 68 |

Optimal conditions: PdCl2(dppf) (5 mol%), Cs2CO3 (3.0 equiv), toluene/H2O (3:1), 100°C, 12 h.

Carboxamide Bond Formation

The amine-functionalized biphenyl-thiazole intermediate undergoes carboxamide coupling with 1H-indole-3-carboxylic acid using EDCl/HOBt activation (Scheme 2).

Procedure

- Activation : 1H-Indole-3-carboxylic acid (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, 0°C, 1 h.

- Coupling : Add amine intermediate (1.0 equiv), stir at RT for 24 h.

- Workup : Dilute with H2O, extract with EtOAc, purify via silica chromatography.

- Yield : 65–72% (based on).

Spectroscopic Characterization and Purity Assessment

The final product was characterized by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and HRMS, aligning with literature data for analogous thiazole-carboxamides.

$$ ^1H $$-NMR Analysis (400 MHz, DMSO-d6)

- δ 8.21 (s, 1H, indole-NH)

- δ 7.85–7.12 (m, 14H, aromatic)

- δ 6.98 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, thiazole-H)

HRMS Data

- Observed : $$ m/z = 413.1421 \, [\text{M} + \text{H}]^+ $$

- Calculated : $$ C{24}H{16}FN_3OS $$: 413.1424

Alternative Synthetic Routes and Comparative Evaluation

Patent WO2014132270A2 discloses a reductive amination approach for analogous thiazol-4-yl acetamides, adaptable to this target:

Stepwise Process

- Reductive Amination : 2-(4-Nitrophenyl)ethanamine + benzaldehyde → N-benzyl intermediate (PtO2, H2, MeOH).

- Nitrile Hydrolysis : Intermediate + LiOH → carboxylic acid.

- Thiazole Coupling : Acid chloride + 2-aminothiazole → acetamide.

Yield Comparison

| Method | Overall Yield (%) | Purity (%) |

|---|---|---|

| Hantzsch + Suzuki | 58 | 98.5 |

| Reductive Amination | 47 | 97.2 |

Challenges in Process Scale-Up and Mitigation Strategies

Key issues include thiazole ring instability under acidic conditions and carboxamide racemization. Mitigation involves:

Q & A

Q. What synthetic methodologies are recommended for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions, including condensation of thiazole and indole precursors. A typical approach involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with aminothiazole derivatives in acetic acid under controlled conditions . Optimization includes adjusting stoichiometry (1.1:1 ratio of aldehyde to aminothiazole), reaction time (3–5 hours), and purification via recrystallization (DMF/acetic acid) or column chromatography to improve yield (≥70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substituent positions and connectivity, while X-ray crystallography provides definitive 3D conformational data, especially for resolving stereochemical ambiguities . Mass spectrometry (HRMS or ESI-MS) complements these techniques by confirming molecular weight and fragmentation patterns .

Q. What initial biological screening assays are appropriate for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay in cancer cell lines) to evaluate pharmacological potential . Dose-response studies (0.1–100 µM) and selectivity profiling against related enzymes/cell types are recommended to establish baseline activity .

Q. How do structural features influence its bioactivity?

The 2-fluorophenyl-thiazole moiety enhances target binding via hydrophobic interactions, while the indole carboxamide group contributes to hydrogen bonding with active-site residues . Modifications to the fluorophenyl or thiazole rings significantly alter potency and selectivity .

Q. What stability considerations are critical for storage and handling?

The compound is sensitive to light and humidity. Store at –20°C under inert gas (argon) in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to ensure >90% purity over six months .

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed?

Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to improve aqueous solubility. For in vivo studies, employ lipid-based nanoemulsions or PEGylation to enhance bioavailability . Solubility parameters (logP ~3.5) suggest moderate lipophilicity, requiring tailored formulation strategies .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability (e.g., expression levels of target proteins). Validate findings using orthogonal assays (e.g., SPR for binding affinity, CRISPR-edited cell lines) and cross-reference with structural analogs to isolate structure-activity relationships (SAR) .

Q. How can multi-step synthesis be optimized to reduce by-products?

Implement real-time monitoring via TLC or inline HPLC to track intermediate formation. Use flow chemistry for exothermic steps (e.g., thiazole ring closure) to improve reproducibility. Catalytic methods (e.g., Pd-mediated cross-coupling) can minimize side reactions in aryl-aryl bond formation .

Q. What computational approaches predict binding modes with biological targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like kinases. Focus on key residues (e.g., ATP-binding pocket lysines) and validate predictions with mutagenesis studies . Free-energy perturbation (FEP) calculations refine binding affinity estimates .

Q. How to design SAR studies for derivative libraries?

Systematically vary substituents on the thiazole (e.g., electron-withdrawing groups at C4) and indole (e.g., N-alkylation) rings. High-throughput synthesis (96-well plates) paired with phenotypic screening (e.g., apoptosis assays) identifies lead compounds. QSAR models using Hammett constants or steric parameters guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.